tert-butyl 4-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-[5-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F4N3O2/c1-19(2,3)29-18(28)27-8-6-12(7-9-27)17-25-11-16(26-17)13-4-5-15(21)14(10-13)20(22,23)24/h4-5,10-12H,6-9H2,1-3H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLYEBNXXOZNAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NC=C(N2)C3=CC(=C(C=C3)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F4N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl 4-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}piperidine-1-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazole ring, followed by the introduction of the fluoro-substituted phenyl group. The piperidine ring is then synthesized and attached to the imidazole moiety. Finally, the tert-butyl carboxylate group is introduced to complete the synthesis .
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
tert-butyl 4-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction.
Scientific Research Applications
Pharmaceutical Development
The compound is being investigated for its role as a pharmacophore in various therapeutic agents. Its structural components, including the trifluoromethyl group and imidazole ring, are known to enhance biological activity and metabolic stability.
Case Study: GLP-1 Receptor Agonists
Research indicates that compounds similar to tert-butyl 4-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}piperidine-1-carboxylate are being developed as agonists for the glucagon-like peptide-1 receptor (GLP-1R). These agonists play a crucial role in managing type 2 diabetes by enhancing insulin secretion and reducing glucagon levels .
Medicinal Chemistry
The incorporation of fluorinated moieties in drug design has been shown to improve pharmacokinetic properties. The presence of the trifluoromethyl group in this compound is particularly noteworthy as it can significantly influence lipophilicity and protein binding.
Example: Anticancer Agents
Studies have demonstrated that similar structures exhibit anticancer properties. The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis is under investigation .
Agrochemical Applications
The compound's unique structure also positions it as a candidate for agrochemical development. Its potential use as a pesticide or herbicide is being explored, particularly due to the effectiveness of fluorinated compounds in enhancing biological activity against pests.
Research Findings
Research has indicated that fluorinated compounds can improve the efficacy of agrochemicals by increasing their stability and reducing degradation in environmental conditions .
Mechanism of Action
The mechanism of action of tert-butyl 4-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The fluoro-substituted phenyl ring and the imidazole ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold and Substituent Variations
Target Compound
- Core : Piperidine-1-carboxylate with 1H-imidazole.
- Key Substituents :
- 4-Fluoro-3-(trifluoromethyl)phenyl on imidazole.
- tert-Butyl carbamate on piperidine.
Similar Compounds
tert-Butyl 4-(5-(2-(3,4-Dimethylphenoxy)pyrimidin-4-yl)-4-(4-fluorophenyl)-1H-imidazol-1-yl)piperidine-1-carboxylate Core: Piperidine-1-carboxylate with pyrimidine-imidazole hybrid. Substituents: 3,4-Dimethylphenoxy-pyrimidine and 4-fluorophenyl. Synthesis: Uses NaH/THF for nucleophilic substitution, similar to the target compound .
tert-Butyl (3S)-3-{4-(methoxycarbonyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}piperidine-1-carboxylate (5o)
- Core : Piperidine-1-carboxylate with pyrazole.
- Substituents : 3-(Trifluoromethyl)phenyl and methoxycarbonyl.
- Stereochemistry : [α]D20 = −9.8 (c 0.85, MeOH), indicating chiral influence .
tert-Butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate
Physicochemical Properties
Spectroscopic Data Comparison
- Target Compound :
- tert-Butyl 4-(5-(2-(3,5-Difluorophenoxy)pyrimidin-4-yl)-4-(4-fluorophenyl)-1H-imidazol-1-yl)piperidine-1-carboxylate (23): ¹H NMR (methanol-d₄): δ 8.46 (pyrimidine), 7.5–7.3 (aryl), 4.7–4.6 (piperidine) .
- Pyrazole Derivative (5o) :
- ¹H NMR: δ 8.05 (pyrazole), 3.80 (methoxycarbonyl) .
Biological Activity
Tert-butyl 4-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}piperidine-1-carboxylate (CAS Number: 1082950-48-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by a piperidine ring, an imidazole moiety, and a trifluoromethyl-substituted phenyl group. Its molecular formula is , with a molecular weight of 413.42 g/mol .
Biological Activity Overview
This compound has been investigated for various biological activities, particularly in the context of cancer therapy and enzyme inhibition.
1. Anticancer Activity
Several studies have highlighted the potential anticancer properties of this compound. It has been shown to inhibit the proliferation of various cancer cell lines.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A375 (melanoma) | 3.9 | Induction of apoptosis via ERK pathway |
| SW480 (colon cancer) | 2.6 | Inhibition of PI3K-Akt signaling |
| SKM28 (leukemia) | 8.0 | Blockade of CDC42 activity |
Note: IC50 values indicate the concentration required to inhibit cell growth by 50% .
2. Enzyme Inhibition
The compound has been identified as a potent inhibitor of CDC42, a member of the Rho GTPase family involved in various cellular processes including cell cycle progression and cytoskeletal dynamics. Inhibition of CDC42 can lead to reduced tumor growth and metastasis.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- CDC42 Inhibition : The compound disrupts CDC42 signaling pathways, leading to decreased cell motility and invasiveness .
- Apoptosis Induction : It promotes apoptosis in cancer cells through activation of caspases and modulation of Bcl-2 family proteins .
Study on Melanoma Cells
A recent study evaluated the effects of this compound on A375 melanoma cells, demonstrating that it significantly reduced cell viability and induced apoptosis through activation of the ERK pathway. The study reported an IC50 value of 3.9 μM, indicating strong anticancer potential .
Colon Cancer Research
In another investigation involving SW480 colon cancer cells, this compound exhibited an IC50 value of 2.6 μM. The researchers concluded that its mechanism involved inhibition of the PI3K-Akt pathway, which is critical for cancer cell survival and proliferation .
Q & A
Basic: What synthetic strategies are commonly employed to construct the imidazole-piperidine core in this compound?
The imidazole-piperidine core is typically synthesized via cyclocondensation reactions. A validated approach involves reacting a substituted phenylglyoxal derivative with an amidine precursor under basic conditions. For example, tert-butyl 4-(4-fluorophenyl)-5-(2-(methylsulfonyl)pyrimidin-4-yl)-1H-imidazol-1-yl)piperidine-1-carboxylate was synthesized using NaH in THF to deprotonate phenolic intermediates, followed by nucleophilic substitution with piperidine derivatives . Post-condensation, the tert-butyl carbamate group is introduced via Boc protection of the piperidine nitrogen, ensuring regioselectivity.
Advanced: How can researchers optimize reaction yields when introducing trifluoromethyl groups at the 3-position of the phenyl ring?
Trifluoromethylation at the 3-position often employs halogen-exchange (Halex) reactions or transition-metal-catalyzed cross-coupling. Key challenges include steric hindrance and electron-deficient aromatic systems. A methodologically robust approach involves:
- Step 1 : Pre-functionalization of the phenyl ring with a directing group (e.g., nitro or boronic ester) to guide trifluoromethylation.
- Step 2 : Use of Umemoto’s reagent or CF₃Cu complexes under Pd catalysis, as demonstrated in analogues like PF-06465469 , where electron-withdrawing substituents enhance reactivity .
- Step 3 : Post-reaction validation via ¹⁹F NMR to confirm regiochemistry and purity (>98% by HPLC) .
Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?
- ¹H/¹³C NMR : Confirm piperidine ring conformation (axial/equatorial protons) and imidazole substitution patterns. For example, the tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and 28–30 ppm (¹³C) .
- LC-MS/MS : Verify molecular weight (e.g., [M+H]⁺ = 439.2) and detect impurities using high-resolution mass spectrometry (HRMS).
- X-ray Crystallography : Resolve ambiguities in regiochemistry, as seen in tert-butyl 4-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperazine-1-carboxylate , where crystallography confirmed non-coplanar aromatic rings .
Advanced: How can researchers address discrepancies in biological activity data across studies?
Contradictions often arise from differences in assay conditions or impurity profiles. Methodological solutions include:
- Reproducibility Checks : Standardize assay protocols (e.g., HIV entry inhibition assays in CD4+ T-cells for analogues ).
- Impurity Profiling : Use preparative HPLC to isolate minor components (e.g., <0.5% de-Boc byproducts) that may skew IC₅₀ values .
- Orthogonal Validation : Cross-validate using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .
Basic: What safety precautions are necessary when handling this compound?
- Respiratory Protection : Use NIOSH-approved N95 respirators due to potential inhalation hazards .
- Glove Selection : Nitrile gloves (≥0.11 mm thickness) to prevent permeation, as recommended for structurally similar piperidine carbamates .
- Waste Disposal : Neutralize reactive intermediates (e.g., sulfonyl chlorides) with 10% NaHCO₃ before disposal .
Advanced: What strategies mitigate racemization during piperidine ring functionalization?
Racemization at the piperidine C4 position is a known issue. Solutions include:
- Chiral Auxiliaries : Use (3S,4R)-configured intermediates with tert-butyldimethylsilyl (TBS) protection to stabilize stereochemistry during reactions .
- Low-Temperature Conditions : Perform alkylations at −78°C in anhydrous THF to suppress epimerization .
- Chiral HPLC : Monitor enantiomeric excess (ee) post-synthesis; >99% ee achieved for kinase inhibitors via this method .
Basic: How is the tert-butyl carbamate group selectively removed without degrading the imidazole ring?
- Acidic Deprotection : Treat with 4M HCl in dioxane (6 h, RT) to cleave the Boc group while preserving the imidazole .
- Alternative Methods : Use TFA (trifluoroacetic acid) in DCM for acid-labile substrates, as demonstrated in analogues like N1-(4-chloro-3-fluorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide .
Advanced: How can computational modeling guide SAR studies for this compound?
- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to predict binding poses in targets like G protein-coupled receptors (GPCRs). For example, MD simulations revealed hydrophobic interactions between the trifluoromethylphenyl group and kinase subpockets .
- QM/MM Calculations : Optimize transition states for trifluoromethylation reactions, reducing trial-and-error synthesis .
- ADMET Prediction : Apply SwissADME to forecast solubility (LogS = −3.2) and BBB permeability (AlogP = 2.8) .
Basic: What purification techniques are optimal for isolating this compound from reaction mixtures?
- Silica Gel Chromatography : Use gradients of ethyl acetate/hexane (10–30%) for intermediates .
- Recrystallization : Employ tert-butyl methyl ether (MTBE)/heptane mixtures for final products, achieving >99% purity .
- Ion-Exchange Resins : Remove ionic byproducts (e.g., TFA salts) using Amberlyst A21 .
Advanced: How can researchers resolve conflicting crystallographic data regarding piperidine ring puckering?
Discrepancies in ring conformation (e.g., chair vs. boat) are addressed via:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
